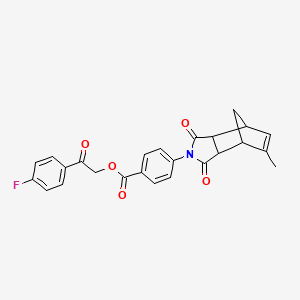![molecular formula C17H13NO B12460727 4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)
4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of naphthaldehyde and 4-aminophenol, resulting in a structure that combines the aromatic naphthalene ring with a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL typically involves the following steps:
-
Condensation Reaction: : The primary method for synthesizing this compound is through a condensation reaction between naphthaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
-
Reaction Conditions: : The reaction is typically performed at elevated temperatures (around 70-80°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The phenolic group in 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL has several applications in scientific research:
-
Medicinal Chemistry: : The compound has been studied for its potential antimicrobial and antidiabetic activities. It shows broad-spectrum activity against various bacterial strains and significant inhibition of enzymes like amylase and glucosidase .
-
Materials Science: : Due to its aromatic structure, the compound can be used in the synthesis of polymers and materials with specific electronic properties. It can also serve as a building block for more complex organic molecules.
-
Biological Studies: : The interaction of this compound with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is useful in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
The mechanism of action of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL involves its interaction with biological molecules:
-
Enzyme Inhibition: : The compound inhibits enzymes such as amylase and glucosidase by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
-
DNA Binding: : The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in the development of anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-(DIMETHYLAMINO)BENZYLIDENE)AMINO]PHENOL
- 4-[(3-NITROBENZYLIDENE)AMINO]PHENOL
- 4-[(THIOPHEN-2-YLMETHYLENE)AMINO]PHENOL
- 4-[(E)-3-PHENYLALLYLIDENE)AMINO]PHENOL
Uniqueness
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-(naphthalen-1-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H |
Clé InChI |
CZTLTCCMXCBZDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)

